molecular formula C12H14ClNO3 B2368186 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride CAS No. 2361635-04-1

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride

Cat. No.: B2368186
CAS No.: 2361635-04-1
M. Wt: 255.7
InChI Key: SIIQZOJTJQVFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride is a compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and benzofuran moieties makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQZOJTJQVFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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